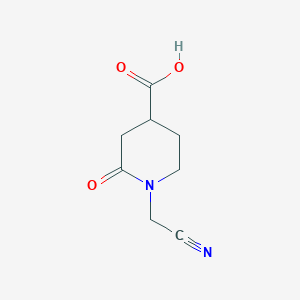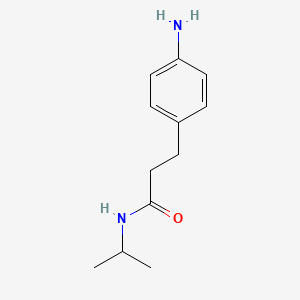![molecular formula C21H35N5O5S B12284877 6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)
6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル)ペンタノイルアミノ]-2-(ピロリジン-2-カルボニルアミノ)ヘキサン酸は、独特な構造を持つ複雑な有機化合物です。チエノ[3,4-d]イミダゾール環、ピロリジン環、および様々なアミド結合を含む多様な官能基を持っています。
準備方法
合成ルートと反応条件
6-[5-(2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル)ペンタノイルアミノ]-2-(ピロリジン-2-カルボニルアミノ)ヘキサン酸の合成は、一般的に複数のステップを必要とします。プロセスは、チエノ[3,4-d]イミダゾール環の調製から始まり、ペンタノイルアミノ基とピロリジン-2-カルボニルアミノ基の導入が続きます。各ステップには、強酸や塩基の使用、高温、不活性雰囲気など、望ましくない副反応を防ぐための特定の試薬と条件が必要です。
工業生産方法
工業的な設定では、この化合物の生産は、バッチ式反応器または連続フロー反応器による大規模反応を含む可能性があります。自動化システムと高度な分析技術の使用により、最終製品の純度と一貫性を確保します。工業生産における重要な考慮事項には、反応条件の最適化、原料の効率的な使用、廃棄物と環境への影響の最小化が含まれます。
化学反応の分析
反応の種類
6-[5-(2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル)ペンタノイルアミノ]-2-(ピロリジン-2-カルボニルアミノ)ヘキサン酸は、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、特定の官能基を対応する還元型に変換するために使用することができます。
置換: この化合物は、ある官能基が別の官能基と置き換わる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤や求電子剤が含まれます。反応条件は異なる場合がありますが、通常は制御された温度、特定の溶媒、場合によっては反応速度と選択性を高めるための触媒が含まれます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸やケトンを生じる可能性があり、還元はアルコールやアミンを生じる可能性があります。置換反応は様々な官能基を導入することができ、元の化合物の多様な誘導体をもたらします。
科学研究の応用
6-[5-(2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル)ペンタノイルアミノ]-2-(ピロリジン-2-カルボニルアミノ)ヘキサン酸には、いくつかの科学研究の応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、反応機構と速度論を研究するためのモデル化合物として使用することができます。
生物学: その独特な構造により、酵素相互作用や細胞シグナル伝達経路などの生物学的プロセスを研究するための潜在的な候補となっています。
医学: この化合物は、特に特定の分子経路を標的とする新薬の開発において治療の可能性を秘めています。
産業: 特定の特性を持つポリマーやコーティングなどの新素材の開発に使用することができます。
科学的研究の応用
6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its unique structure makes it a potential candidate for studying biological processes, such as enzyme interactions and cellular signaling pathways.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
6-[5-(2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル)ペンタノイルアミノ]-2-(ピロリジン-2-カルボニルアミノ)ヘキサン酸の作用機序は、特定の分子標的との相互作用を含みます。これらの標的には、重要な生物学的プロセスに関与する酵素、受容体、またはその他のタンパク質が含まれます。この化合物の構造により、これらの標的に結合し、その活性を調節し、様々な生物学的効果をもたらすことができます。関与する正確な経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
類似の化合物
- 5-(2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル)ペンタン酸
- 5-[(3As,4S,6aR)-2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル]-N’-プロピルペンタンヒドラジド
独自性
6-[5-(2-オキソ-1,3,3a,4,6,6a-ヘキサヒドロチエノ[3,4-d]イミダゾール-4-イル)ペンタノイルアミノ]-2-(ピロリジン-2-カルボニルアミノ)ヘキサン酸は、官能基と構造的特徴の組み合わせにより際立っています。この独特の組み合わせにより、幅広い化学反応に関与し、様々な分子標的と相互作用することが可能になり、研究や産業用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid
- 5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N’-propylpentanehydrazide
Uniqueness
6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid stands out due to its combination of functional groups and structural features. This unique combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C21H35N5O5S |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31) |
InChIキー |
WRNBERKLWAYKKP-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



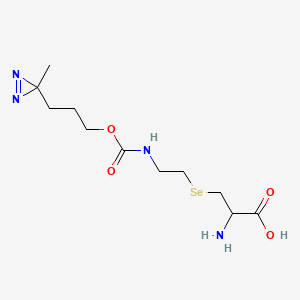


![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
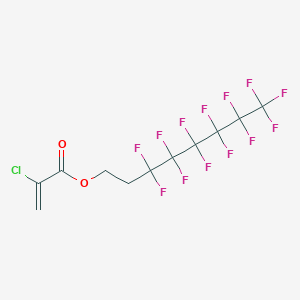
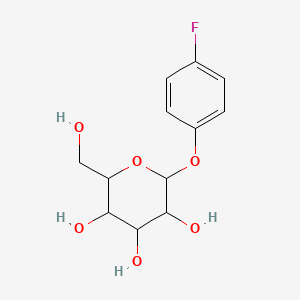
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
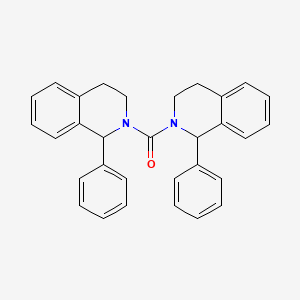
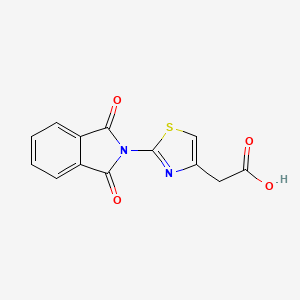
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
